molecular formula C21H29ClN4O4 B11007125 methyl [1-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate

methyl [1-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate

Cat. No.: B11007125
M. Wt: 436.9 g/mol
InChI Key: IJMSJTVRCCIFSI-UHFFFAOYSA-N
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Description

Methyl [1-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate is a complex organic compound that features a piperazine and piperidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [1-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate typically involves multiple steps:

    Formation of the piperazine derivative: This step involves the reaction of 4-chlorophenylpiperazine with a suitable carbonyl compound to form the piperazine derivative.

    Coupling with glycine: The piperazine derivative is then coupled with glycine under peptide coupling conditions to form the intermediate compound.

    Formation of the piperidine derivative: The intermediate is then reacted with a piperidine derivative to form the final product.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated peptide synthesizers for the coupling steps and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

Methyl [1-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies of receptor binding and enzyme inhibition.

    Medicine: It has potential as a therapeutic agent, particularly in the development of drugs targeting neurological or psychiatric disorders.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl [1-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate is not fully understood, but it is believed to involve interaction with specific molecular targets such as receptors or enzymes. The piperazine and piperidine rings may play a key role in binding to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [1-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate
  • Methyl [1-(N-{[4-(4-bromophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate
  • Methyl [1-(N-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate

Uniqueness

Methyl [1-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate is unique due to the presence of the 4-chlorophenyl group, which may confer specific binding properties and biological activity. This distinguishes it from similar compounds with different substituents on the phenyl ring.

Biological Activity

Methyl [1-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperidine ring, a piperazine moiety, and a chlorophenyl group. The presence of these functional groups suggests potential interactions with various biological targets.

Pharmacological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antidepressant Effects : Compounds containing piperazine and piperidine rings are often investigated for their antidepressant properties. Studies show that these compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antimicrobial Activity : The antibacterial properties of related compounds have been documented, with some exhibiting moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : Certain derivatives have shown promising results as acetylcholinesterase inhibitors, which are crucial for the treatment of neurodegenerative diseases like Alzheimer's .

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Interaction : The compound may interact with various receptors in the central nervous system (CNS), including serotonin receptors (5-HT) and dopamine receptors (D2). This interaction can lead to altered neurotransmitter levels, contributing to its antidepressant effects.
  • Inhibition of Enzymatic Activity : By inhibiting enzymes such as acetylcholinesterase, the compound can enhance cholinergic signaling in the brain, which is beneficial for cognitive function.
  • Antimicrobial Mechanisms : The antibacterial effects may be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Case Study 1: Antidepressant Activity

A study investigating the antidepressant properties of piperidine derivatives found that modifications in the structure significantly influenced their efficacy. The compound demonstrated a notable decrease in depressive-like behaviors in animal models when administered at specific dosages.

Case Study 2: Antimicrobial Efficacy

A series of synthesized compounds similar to this compound were tested against various bacterial strains. Results indicated strong inhibitory activity against Staphylococcus aureus and moderate activity against Escherichia coli, suggesting potential for development as antimicrobial agents .

Comparative Biological Activity Table

CompoundAntidepressant ActivityAntimicrobial ActivityAcetylcholinesterase Inhibition
This compoundModerateStrong against S. aureusSignificant
Related Piperidine Derivative AHighModerate against E. coliModerate
Related Piperazine Derivative BLowStrong against B. subtilisHigh

Properties

Molecular Formula

C21H29ClN4O4

Molecular Weight

436.9 g/mol

IUPAC Name

methyl 2-[1-[2-[[4-(4-chlorophenyl)piperazine-1-carbonyl]amino]acetyl]piperidin-4-yl]acetate

InChI

InChI=1S/C21H29ClN4O4/c1-30-20(28)14-16-6-8-25(9-7-16)19(27)15-23-21(29)26-12-10-24(11-13-26)18-4-2-17(22)3-5-18/h2-5,16H,6-15H2,1H3,(H,23,29)

InChI Key

IJMSJTVRCCIFSI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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